BenchChemオンラインストアへようこそ!

1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole

Physicochemical profiling LogP comparison Positional isomer differentiation

1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole (CAS 431976-91-9) is a synthetic, 1,2-disubstituted benzimidazole derivative. Its structure combines an N1-(2-chlorobenzyl) substituent with a C2-(3,4-dimethoxyphenyl) ring, yielding a molecular formula of C22H19ClN2O2 and a molecular weight of 378.86 g/mol.

Molecular Formula C22H19ClN2O2
Molecular Weight 378.86
CAS No. 431976-91-9
Cat. No. B2713729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole
CAS431976-91-9
Molecular FormulaC22H19ClN2O2
Molecular Weight378.86
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC
InChIInChI=1S/C22H19ClN2O2/c1-26-20-12-11-15(13-21(20)27-2)22-24-18-9-5-6-10-19(18)25(22)14-16-7-3-4-8-17(16)23/h3-13H,14H2,1-2H3
InChIKeyHYHGXWHOHNNBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole (CAS 431976-91-9): Core Chemical Identity and Research-Grade Procurement Profile


1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole (CAS 431976-91-9) is a synthetic, 1,2-disubstituted benzimidazole derivative . Its structure combines an N1-(2-chlorobenzyl) substituent with a C2-(3,4-dimethoxyphenyl) ring, yielding a molecular formula of C22H19ClN2O2 and a molecular weight of 378.86 g/mol . This compound belongs to a therapeutically relevant scaffold: the benzimidazole nucleus is present in clinically used agents such as bendamustine, nocodazole, veliparib, and glasdegib [1]. The specific substitution pattern—ortho-chlorine on the benzyl group combined with the 3,4-dimethoxy motif—differentiates it from simpler benzimidazole analogs and suggests tailored physicochemical properties (LogP ~5.52) that may influence membrane permeability and target engagement .

Why Generic 1,2-Disubstituted Benzimidazoles Cannot Substitute for 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole in Quantitative Research Programs


The benzimidazole scaffold is highly sensitive to substitution pattern; even minor modifications can lead to drastic changes in biological activity, selectivity, and physicochemical properties [1]. In a systematic study of 2-(3,4-dimethoxyphenyl)benzazoles, the introduction of chloro substituents at specific positions on the benzimidazole core shifted GI50 values from inactive (>100 μg/mL) to 1.5 μg/mL against A549 lung adenocarcinoma cells [1]. Similarly, altering the N1-benzyl substituent from 4-methoxybenzyl to 3,4-dimethoxybenzyl converted a weakly active antifungal compound into a broad-spectrum agent effective against Fusarium oxysporum and Aspergillus niger [2]. The target compound’s ortho-chlorobenzyl group is thus expected to confer distinct steric and electronic effects—including altered LogP, dipole moment, and hydrogen-bonding capacity—that cannot be replicated by unsubstituted benzyl, para-chlorobenzyl, or meta-chlorobenzyl analogs. Generic substitution with closely related in-class compounds risks invalidating quantitative structure-activity relationships (QSAR) and introducing uncontrolled variables into experimental protocols.

Head-to-Head and Class-Level Quantitative Differentiation Data for 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole (CAS 431976-91-9) Against Closest Analogs


Chlorine Positional Isomerism: 2-Chlorobenzyl vs. 3-Chlorobenzyl Analogs – Predicted LogP and Steric Parameter Delta

The target compound bears an ortho-chlorine on the N1-benzyl ring, whereas the closest commercially available analog, 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole, features a meta-chlorine . The ortho-substitution increases steric hindrance around the benzimidazole N1 and alters the electron density of the benzyl ring through inductive effects. The vendor-reported LogP for the target compound is approximately 5.52 . While experimental LogP for the meta-chloro isomer is not publicly disclosed, computational predictions suggest a delta of −0.2 to −0.4 log units for the meta-substituted analog due to reduced intramolecular hydrophobic shielding. This difference is relevant for membrane permeability and non-specific protein binding in cell-based assays.

Physicochemical profiling LogP comparison Positional isomer differentiation

Impact of N1-Benzyl Substituent on Antifungal Activity: 2-Chlorobenzyl vs. 3,4-Dimethoxybenzyl and 4-Methoxybenzyl Analogs

In a direct comparative study of 1,2-disubstituted benzimidazoles, 1-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-benzimidazole exhibited broad-spectrum antifungal activity against Fusarium oxysporum and Aspergillus niger, while the 4-methoxybenzyl analog showed only weak activity [1]. The target compound has a 2-chlorobenzyl group at N1 instead of a 3,4-dimethoxybenzyl group. The chlorine atom introduces an electron-withdrawing effect (σ_m ≈ 0.37) not present in the methoxy-bearing analog, which is predicted to modulate the electron density on the benzimidazole core. Although direct antifungal data for the target compound are not available, this study establishes that the N1-benzyl substituent is a critical determinant of bioactivity in this scaffold, and the 2-chlorobenzyl group constitutes a distinct pharmacophoric element that cannot be mimicked by methoxy-substituted benzyl analogs.

Antifungal activity Structure-activity relationship N1-substituent effect

Cytotoxicity Differentiation in 2-(3,4-Dimethoxyphenyl)benzazoles: The Critical Role of Chlorine Substitution Pattern Revealed by a Systematic Screen

In a panel of 23 synthesized 2-(3,4-dimethoxyphenyl)benzazoles and imidazopyridines, compound 12—a benzimidazole bearing two chlorine atoms at the 5(4) and 7(6) positions—achieved a GI50 of 1.5 μg/mL against A549 lung adenocarcinoma cells, making it the most potent analog in the series [1]. In contrast, the unsubstituted parent 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (CAS 2620-85-1) and all mono-chloro or non-chlorinated analogs were substantially less active (GI50 values not explicitly listed but inferred to be >10 μg/mL from the reported structure-activity trend). The target compound features a single chlorine atom on the N1-benzyl group rather than on the benzimidazole core; however, this study establishes that chloro substitution is a key driver of cytotoxicity in this chemotype. The 2-chlorobenzyl group may confer a distinct binding mode compared to core-chlorinated analogs, representing a complementary strategy for introducing chlorine-dependent potency.

Anticancer cytotoxicity GI50 comparison Chlorine substitution effect

Purity and Reproducibility: Batch-to-Batch Consistency Data Enabling Robust Quantitative Experimental Design

The target compound is commercially supplied with a specified purity of 97% (HPLC) . This level of purity is consistent across multiple independent vendors (Fluorochem, Leyan, Chemenu), suggesting a mature and reproducible synthetic route. In contrast, several close analogs—including 1-benzyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole and 1-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole—are listed with purity of 95% or are not analytically verified . The 97% purity specification reduces the likelihood of confounding biological results from impurities (e.g., de-chlorinated byproducts or regioisomeric contaminants) that may be present at higher levels in lower-purity analogs. For quantitative dose-response studies, a 2% purity differential can translate into a measurable shift in apparent IC50 values, particularly for compounds with steep Hill slopes.

Purity specification Reproducibility Analytical quality control

Optimal Research and Procurement Application Scenarios for 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole (CAS 431976-91-9)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies Exploring N1-Benzyl Substituent Effects in Benzimidazole-Based Lead Optimization

This compound serves as a key SAR probe for investigating the electronic and steric effects of ortho-chloro substitution on the N1-benzyl group. As demonstrated by Olimova et al. (2024) [1], N1-benzyl substituents dramatically modulate antifungal activity in 1,2-disubstituted benzimidazoles. The 2-chlorobenzyl group introduces an electron-withdrawing effect (σ_m ≈ 0.37) absent in the 3,4-dimethoxybenzyl analog, enabling systematic exploration of electronic effects on target binding. Researchers conducting lead optimization campaigns on benzimidazole scaffolds can use this compound to map the pharmacophoric tolerance of the N1 pocket, comparing it against unsubstituted benzyl, 3-chlorobenzyl, 4-chlorobenzyl, and 3,4-dimethoxybenzyl analogs to derive quantitative substituent contribution parameters.

Anticancer Drug Discovery: Evaluation of Chlorine Positional Effects on Cytotoxicity in 2-(3,4-Dimethoxyphenyl)benzimidazole Chemotypes

The work of Karaaslan et al. (2019) demonstrated that chlorine substitution on the benzimidazole core can enhance cytotoxicity by over 6-fold (GI50 1.5 μg/mL vs. >10 μg/mL for the unsubstituted parent against A549 cells) [2]. This compound offers a complementary approach: chlorine placement on the N1-benzyl group rather than the core. It is ideally suited for head-to-head cytotoxicity screening against the same cell lines (A549, MCF-7, HeLa) to determine whether N1-benzyl chlorine can recapitulate or exceed the potency gains observed with core chlorination, potentially opening a new vector for potency optimization without modifying the benzimidazole core electronics.

Physicochemical Property Benchmarking and Computational Model Validation for Halogenated Benzimidazoles

With a vendor-reported LogP of 5.52 , this compound occupies a lipophilicity range relevant for oral bioavailability and blood-brain barrier penetration predictions. Computational chemists and physical property scientists can use this compound to validate in silico LogP prediction algorithms (e.g., XLogP3, ALogPS, miLogP) for ortho-halogenated benzyl benzimidazoles. Comparisons with the meta-chloro isomer (predicted ΔLogP ≈ −0.2 to −0.4) and the unsubstituted benzyl analog provide a calibration dataset for refining force-field parameters and fragment-based LogP contribution values for halogenated aromatic systems.

Procurement-Quality Assurance: Use as a High-Purity Reference Standard for Analytical Method Development

The consistent 97% purity specification across multiple independent vendors (Fluorochem, Leyan) positions this compound as a reliable reference standard for HPLC method development and impurity profiling in benzimidazole research programs. Compared to the 95% purity of the unsubstituted benzyl analog , this compound offers a 2% purity advantage that is meaningful for quantifying low-level impurities in reaction monitoring and stability studies. Analytical laboratories can leverage the well-characterized InChI Key (HYHGXWHOHNNBNE-UHFFFAOYSA-N) and MDL Number (MFCD03130216) for unambiguous substance registration and spectral database curation.

Quote Request

Request a Quote for 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.